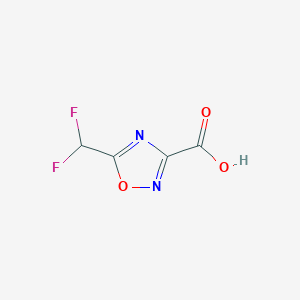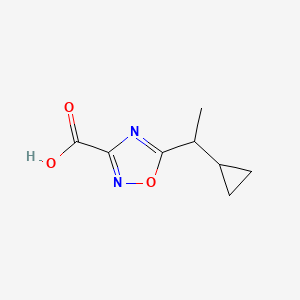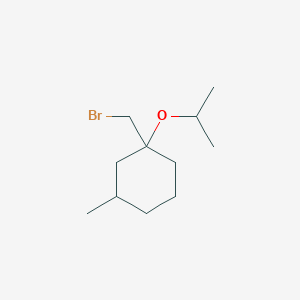
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid is a chiral compound with significant applications in various fields. It is structurally characterized by the presence of an isobutylphenyl group attached to a propanamido moiety, which is further connected to a propanoic acid group. This compound is known for its potential therapeutic properties and is often studied for its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isobutylphenylacetic acid.
Amidation: The 4-isobutylphenylacetic acid is then reacted with an appropriate amine to form the corresponding amide.
Chiral Resolution: The resulting amide is subjected to chiral resolution to obtain the (2S)-enantiomer.
Final Conversion: The chiral amide is then converted to the desired this compound through a series of chemical reactions involving protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-isobutylbenzaldehyde or 4-isobutylbenzoic acid.
Reduction: Formation of 4-isobutylphenylamine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways.
Pathways: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
(2RS)-2-(4-Butylphenyl)propanoic Acid: A similar compound with a butyl group instead of an isobutyl group.
Ethyl (2S)-2-(4-isobutylphenyl)propanoate: An ester derivative of the compound.
Uniqueness
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid is unique due to its specific chiral configuration and the presence of both amide and propanoic acid functional groups, which contribute to its distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
110467-60-2 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
(2S)-2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO3/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(18)17-12(4)16(19)20/h5-8,10-12H,9H2,1-4H3,(H,17,18)(H,19,20)/t11?,12-/m0/s1 |
Clave InChI |
PHTJCAIHAGIVHT-KIYNQFGBSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)




![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)


